molecular formula C9H10BrIO2 B8160054 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene

4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene

Cat. No.: B8160054
M. Wt: 356.98 g/mol
InChI Key: QYADVKILHZKIIZ-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene is a halogenated aromatic compound featuring bromo and iodo substituents at the 4- and 2-positions, respectively, and a 2-methoxyethoxy group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) and as a precursor to functionalized aromatics for pharmaceuticals or materials science. The 2-methoxyethoxy group enhances solubility in polar solvents compared to simpler methoxy derivatives, making it advantageous for liquid-phase reactions .

Properties

IUPAC Name

4-bromo-2-iodo-1-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrIO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYADVKILHZKIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Halogenation with Protecting Groups

This route prioritizes regiocontrol through strategic protection and deprotection steps:

1.1.1 Protection of Amine Group
Beginning with 2-iodoaniline , the amine group is acetylated using acetic anhydride to form 2-iodoacetanilide . The acetamido group serves as a robust ortho/para director, ensuring precise bromination at the para position.

1.1.2 Bromination
N-Bromosuccinimide (NBS) in acetonitrile at 0–5°C selectively brominates the para position of the acetamido group, yielding 4-bromo-2-iodoacetanilide with 85–90% efficiency. This step minimizes polybromination, a common side reaction in activated aromatic systems.

1.1.3 Deprotection and Diazotization
Hydrolysis of the acetamido group under acidic conditions regenerates 4-bromo-2-iodoaniline , which is subsequently diazotized using NaNO₂ and HCl at 0–5°C. The diazonium intermediate is hydrolyzed to 4-bromo-2-iodophenol , achieving a 90% yield.

1.1.4 Etherification via Williamson Synthesis
The phenolic hydroxyl group is alkylated with 2-methoxyethyl bromide in the presence of K₂CO₃ and DMF at 80–100°C, forming the target compound with 85–95% yield.

Route 2: Direct Bromination of Protected Phenol

This streamlined approach reduces step count but relies on the directing effects of the methoxyethoxy group:

1.2.1 Etherification of 2-Iodophenol
2-Iodophenol is directly converted to 1-(2-methoxyethoxy)-2-iodobenzene via Williamson synthesis, avoiding intermediate protection steps.

1.2.2 Regioselective Bromination
Bromination with Br₂ in dichloromethane, catalyzed by FeCl₃ and quaternary ammonium salts at -60°C to -20°C, targets the para position relative to the ether group. This method achieves 85–93% yield with minimal by-products.

Comparative Analysis of Synthetic Routes

Table 1: Route Comparison

ParameterRoute 1Route 2
Starting Material2-Iodoaniline2-Iodophenol
Key StepsProtection, Bromination, Deprotection, Diazotization, EtherificationEtherification, Bromination
Selectivity ControlHigh (via acetamido directing)Moderate (ether directing)
Yield (Overall)~70-75%~75-85%
ComplexityHigherLower

Key Findings :

  • Route 1 excels in regiocontrol but involves laborious protection/deprotection sequences.

  • Route 2 offers simplicity but risks side reactions if competing directing groups (e.g., iodine) interfere.

Reaction Optimization and Technical Considerations

Solvent and Temperature Effects

  • Dichloromethane : Optimal for low-temperature bromination due to its low polarity and ability to dissolve halogens.

  • DMF : Preferred for Williamson ether synthesis for its high polarity and compatibility with K₂CO₃.

Table 2: Critical Reaction Conditions

StepConditionsYield
Bromination (Route 1)NBS in CH₃CN, 0-5°C, 2h85-90%
DiazotizationNaNO₂, HCl, 0-5°C, 30min90%
Etherification2-Methoxyethyl bromide, K₂CO₃, DMF, 80°C, 12h85-95%
Bromination (Route 2)Br₂, FeCl₃, CH₂Cl₂, -60°C to -20°C, 3-4h85-93%

Challenges and Mitigation Strategies

Competing Directing Effects

  • Iodine vs. Ether : Iodine’s weak deactivating meta-directing influence may conflict with the ether’s ortho/para activation. Mitigated by using excess FeCl₃ to amplify the ether’s directing effect.

Functional Group Stability

  • Methoxyethoxy Group : Susceptible to oxidation under harsh conditions. Reactions are conducted under nitrogen to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound, while nucleophilic substitution could yield various substituted benzene derivatives .

Mechanism of Action

The mechanism by which 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and iodine atoms, which activate the benzene ring towards nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. 2-Methoxyethoxy

Compound Molecular Formula Molecular Weight Key Substituent Solubility (Polar Solvents) Reactivity in Cross-Coupling
4-Bromo-2-iodo-1-methoxybenzene C₇H₆BrIO 312.93 Methoxy (-OCH₃) Moderate High (Br > I reactivity)
Target Compound C₉H₁₁BrIO₃ 357.00* 2-Methoxyethoxy (-OCH₂CH₂OCH₃) High Moderate (steric hindrance)

Key Insights :

  • The 2-methoxyethoxy group increases molecular weight by ~44 Da, improving solubility in THF, DCM, and acetonitrile .
  • Steric hindrance from the longer alkoxy chain slightly reduces reactivity in cross-coupling compared to methoxy analogues but enhances stability under acidic conditions .

Halogen Positional Isomerism

Compound CAS No. Substituent Positions Applications
4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene N/A 4-Br, 2-I, 1-OCH₂CH₂OCH₃ Sequential functionalization (Br first, then I)
2-Bromo-4-iodo-1-methoxybenzene 174518-82-2 2-Br, 4-I, 1-OCH₃ Photoredox catalysis intermediates
1-Bromo-2-iodo-4-methoxybenzene 4897-68-1 1-Br, 2-I, 4-OCH₃ Meta-directing synthesis pathways

Key Insights :

  • The 4-bromo-2-iodo substitution pattern in the target compound allows sequential functionalization, leveraging the higher reactivity of bromo in Suzuki couplings before iodination .
  • Positional isomers like 2-Bromo-4-iodo-1-methoxybenzene are used in photoredox reactions due to optimized steric and electronic profiles .

Alkoxy Chain Variations

Compound Alkoxy Group Stability (Acid/Base) Synthetic Utility
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene Methoxymethoxy (-OCH₂OCH₃) Low (acid-labile) Temporary hydroxyl protection
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene 2-Bromoethoxy Moderate (leaving group) Alkylation intermediates
Target Compound 2-Methoxyethoxy High Solubility enhancer, stable protecting group

Key Insights :

  • Methoxymethoxy groups are prone to cleavage under mild acids, whereas 2-methoxyethoxy provides robust protection .
  • Bromoethoxy derivatives (e.g., 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene) act as alkylating agents, unlike the inert 2-methoxyethoxy group .

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) LogP (Predicted)
4-Bromo-2-iodo-1-methoxybenzene 95–98 280 (dec.) 3.2
Target Compound 60–65 (oil) >300 2.5
4-Benzyloxy-2-bromo-1-methoxybenzene 110–112 N/A 4.1

Key Insights :

  • The target compound’s lower LogP (2.5 vs. 3.2–4.1) reflects improved hydrophilicity due to the 2-methoxyethoxy group .
  • Oily consistency at room temperature facilitates handling in liquid-phase reactions .

Biological Activity

4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with bromine and iodine atoms, as well as a methoxyethoxy group, which contributes to its reactivity and interaction with biological targets. The presence of halogens (bromine and iodine) enhances its electrophilic properties, making it suitable for various chemical reactions.

Biological Activity Overview

Biological activities of this compound include:

  • Antimicrobial Properties : Exhibits activity against certain bacterial strains.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
  • Cellular Interaction : Modulates cellular signaling pathways, possibly affecting cell proliferation and apoptosis.

The mechanism of action primarily involves the compound's ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The halogen substituents enhance reactivity, allowing for stronger interactions with biological molecules. This can lead to inhibition or modulation of enzymatic activities, impacting various biochemical pathways.

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Enzyme Inhibition : Research indicated that the compound inhibited the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The IC50 value was found to be 150 µM, suggesting moderate potency.
  • Cell Proliferation Studies : In vitro studies on cancer cell lines revealed that treatment with the compound resulted in reduced cell viability, indicating potential anticancer properties. The compound induced apoptosis in a dose-dependent manner.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria
Enzyme InhibitionCOX inhibition
AnticancerInduced apoptosis

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key reactions include:

  • Nucleophilic Substitution : The bromine and iodine atoms make the compound susceptible to nucleophilic attack, allowing for further functionalization.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation reactions at the methoxy group, altering its biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene?

  • Methodology : The compound can be synthesized via sequential halogenation and alkoxy substitution. For example:

Halogenation : Bromination of a methoxyethoxy-substituted benzene precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 80–100°C .

Iodination : Direct electrophilic iodination using iodine monochloride (ICl) in acetic acid, ensuring regioselectivity at the ortho position relative to the methoxyethoxy group .

  • Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-halogenation. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and absence of byproducts (e.g., δ 3.5–4.5 ppm for methoxyethoxy protons) .
  • Mass Spectrometry : High-resolution LC-MS or GC-MS to verify molecular ion peaks (expected m/z ≈ 356–358 for C9_9H10_{10}BrIO2_2) .
  • Elemental Analysis : Confirm stoichiometry with ≤0.4% deviation .

Q. What are the common challenges in crystallizing this compound for X-ray diffraction studies?

  • Key Issues : Low solubility in polar solvents and tendency to form oils due to the bulky methoxyethoxy group.
  • Solutions : Use mixed solvents (e.g., DCM/hexane) for slow evaporation. Alternatively, employ SHELXT or SHELXD software to resolve partial occupancy issues in crystals .

Advanced Research Questions

Q. How does the electron-donating methoxyethoxy group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The methoxyethoxy group activates the aromatic ring toward electrophilic substitution but may sterically hinder palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Experimental Design :

  • Compare reaction yields using Pd(PPh3_3)4_4 vs. bulkier ligands (e.g., XPhos) to mitigate steric effects.
  • Monitor regioselectivity in Ullmann or Buchwald-Hartwig aminations via 1^1H NMR .
    • Data Interpretation : Lower yields in Suzuki reactions may indicate competing dehalogenation pathways .

Q. What role does this compound play in studying halogen-bonding interactions in supramolecular chemistry?

  • Applications : The iodine atom acts as a halogen bond donor, forming interactions with electron-rich acceptors (e.g., pyridines).
  • Methodology :

  • Co-crystallize with acceptors and analyze via X-ray diffraction (SHELXL refinement).
  • Calculate interaction energies using DFT (B3LYP/6-31G*) .
    • Contradictions : Discrepancies between theoretical and experimental bond lengths may arise from crystal packing forces .

Q. How can solubility limitations in aqueous media be addressed for biological assays?

  • Strategies :

  • Use co-solvents (e.g., DMSO ≤1% v/v) or micellar formulations (e.g., Cremophor EL).
  • Derivatize the methoxyethoxy group to a PEGylated analog for improved hydrophilicity .
    • Validation : Measure partition coefficients (log P) via shake-flask method and compare with computational predictions (e.g., ChemAxon) .

Q. What are the implications of conflicting NMR data in structural assignments?

  • Case Study : Discrepancies in aromatic proton splitting patterns may indicate rotational isomerism of the methoxyethoxy group.
  • Resolution :

  • Perform variable-temperature NMR to observe coalescence of signals.
  • Compare with DFT-optimized conformer populations .

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